Dimethyl 1,4-cyclohexanedicarboxylate
Overview
Description
Dimethyl 1,4-cyclohexanedicarboxylate is an organic compound with the chemical formula C10H16O4. It is a colorless liquid known for its unique properties, including good solubility in organic solvents and low volatility. This compound is primarily used as an intermediate in the synthesis of various polymers, resins, and plasticizers .
Mechanism of Action
Target of Action
Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) is primarily used as a chemical intermediate in the synthesis of polyester resins, polyamides, alkyds, and plasticizers . It is also used in the preparation of stabilizers, polymers, synthetic lubricants, and hydroperoxides . The primary targets of DMCD are these chemical compounds and materials.
Mode of Action
DMCD is formed as an impurity when dimethyl terephthalate (DMT) is manufactured from biomass . The reaction of DMCD with glycols or polyols is a transesterification . Methanol, rather than water, evolves from the reaction . DMCD must be reacted in the first stage of a cook with glycols and polyols only . The first stage is processed until methanol no longer evolves, which indicates the reaction is complete .
Biochemical Pathways
The selective hydrogenation of dimethyl terephthalate (DMT) is an ideal way to prepare DMCD . This process involves the use of catalysts such as Ni/SiO2 or Ru/CN . The boosting effect of KF modification might be due to higher amounts of Ni (0) species and lower amounts of moderate acidic sites, which are beneficial for selective hydrogenation of phenyl rings over hydrogenolysis of ester groups .
Pharmacokinetics
Its physical properties such as its low melting point, cycloaliphatic nature, and the fact that it is a diester, suggest that it would have good solubility in organic solvents .
Result of Action
The result of DMCD’s action is the production of polyester resins, polyamides, alkyds, and plasticizers . These materials have applications in various industries, including automotive, industrial maintenance, transportation, and aerospace . The presence of DMCD enhances the mechanical properties of poly(trimethylene terephthalate) (PTT), such as the tensile strength and strain .
Action Environment
The action of DMCD is influenced by environmental factors such as temperature and pressure . For example, the conversion of DMT to DMCD was found to be optimal at a reaction temperature of 140 ℃ and a H2 pressure of 5.0 MPa . The presence of bio-byproducts such as DMCD enhances the mechanical properties of PTT .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a significant role in the synthesis of polyester resins, polyamides, alkyds, and plasticizers . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that coatings formulated with this compound bring excellent hardness/flexibility balance and good chemical, stain, humidity, and corrosion resistance to polyester-melamine baking enamels for appliance, general metal, and automotive applications .
Molecular Mechanism
It is known that the reaction of this compound with glycols or polyols is a transesterification . Methanol, rather than water, evolves from the reaction .
Temporal Effects in Laboratory Settings
It is known that the compound has excellent hydrolytic stability, making it a good choice in waterborne polyester resins for various applications .
Metabolic Pathways
It is known that the compound is used in the synthesis of polyester resins, polyamides, alkyds, and plasticizers .
Transport and Distribution
It is known that the compound is available as a partially crystallized liquid in drums or in molten form via tank truck .
Subcellular Localization
It is known that the compound is used in the synthesis of polyester resins, polyamides, alkyds, and plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 1,4-cyclohexanedicarboxylate is typically synthesized through the catalytic hydrogenation of dimethyl terephthalate. This process involves the use of palladium on alumina catalysts, which allow the reaction to occur at significantly lower pressures . The reaction conditions include:
Catalyst: Palladium on alumina
Pressure: Lower than traditional methods, around 20-30 kg/cm²
Temperature: Moderate temperatures to avoid excessive decarboxylation.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous hydrogenation reactions. The process is optimized to maximize yield and minimize by-products, using advanced catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,4-cyclohexanedicarboxylate undergoes various chemical reactions, including:
Hydrogenation: Conversion to 1,4-cyclohexanedimethanol using catalysts like CuMgAl under mild conditions.
Transesterification: Reaction with glycols and polyols to form polyester polyols.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as CuMgAl, reaction temperature around 140°C, and hydrogen pressure of 5.0 MPa.
Transesterification: Glycols and polyols, processed until methanol evolution ceases.
Major Products:
1,4-Cyclohexanedimethanol: A key product from hydrogenation, used in polyester production.
Polyester Polyols: Formed through transesterification, used in various coatings and resins.
Scientific Research Applications
Dimethyl 1,4-cyclohexanedicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Dimethyl hexahydroterephthalate
- 1,4-Cyclohexanedicarboxylic acid dimethyl ester
- 1,4-Cyclohexanedimethanol
Comparison: Dimethyl 1,4-cyclohexanedicarboxylate stands out due to its unique combination of low volatility, good solubility, and stability. Unlike its analogs, it is specifically optimized for use in hydrogenation and transesterification reactions, making it a preferred choice in the synthesis of high-performance polymers and resins .
Properties
IUPAC Name |
dimethyl cyclohexane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGAGQAGYITKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026566, DTXSID1029255 | |
Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline] | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dimethyl hexahydroterephthalate | |
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Boiling Point |
265 °C (mixed isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Solubility |
In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Density |
Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Vapor Density |
6.91 (Air = 1) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |
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Vapor Pressure |
0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/ | |
Record name | Dimethyl hexahydroterephthalate | |
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Color/Form |
Partially crystalline solid, Clear colorless liquid | |
CAS No. |
94-60-0, 3399-21-1, 3399-22-2 | |
Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, cis- | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
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Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans | |
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Record name | Dimethyl trans-1,4-Cyclohexanedicarboxylate | |
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Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS- | |
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Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, CIS- | |
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Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Melting Point |
14 °C (cis-isomer), 71 °C (trans-isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Retrosynthesis Analysis
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